
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid is a compound known for its antioxidant properties. It is a derivative of phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Used as a stabilizer in the production of plastics and other materials to enhance their durability and lifespan.
Wirkmechanismus
The antioxidant properties of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds. This makes it a versatile compound in various applications, particularly in fields requiring high antioxidant activity.
Eigenschaften
CAS-Nummer |
65559-23-1 |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-7-9(12(17)14(19)20)8-11(13(10)18)16(4,5)6/h7-8,12,18H,17H2,1-6H3,(H,19,20) |
InChI-Schlüssel |
KHPUCNPYVZVXLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


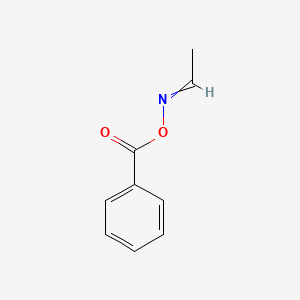

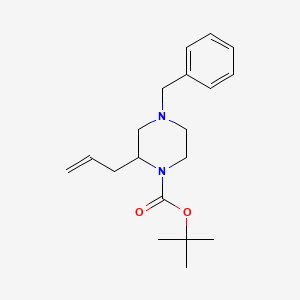
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
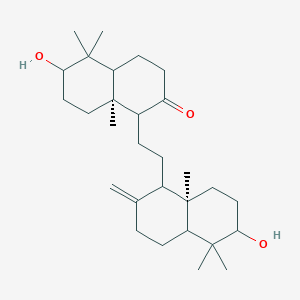
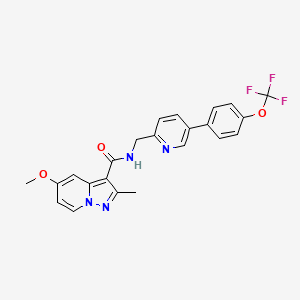
![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
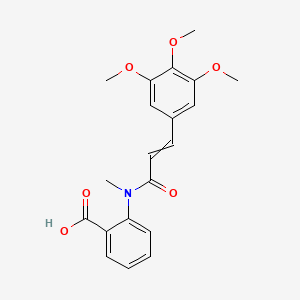
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
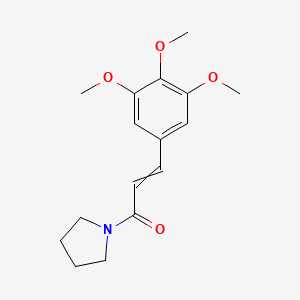

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
